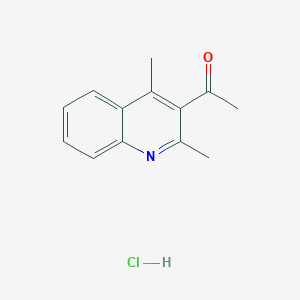

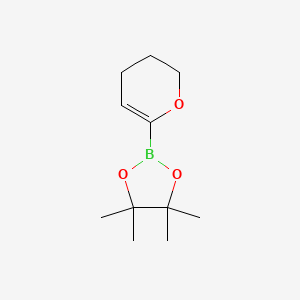

![molecular formula C14H15N3 B1317799 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 524718-18-1](/img/structure/B1317799.png)

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a chemical compound with a molecular weight of 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .

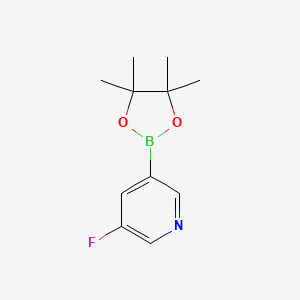

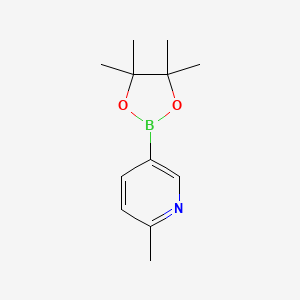

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 254.29 .Wissenschaftliche Forschungsanwendungen

Selective NMDA Receptor Antagonism

A series of compounds, including 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and analogous quinolines, have been prepared and evaluated as NR1/2B subtype selective NMDA receptor antagonists. This research indicates the potential therapeutic applications of these compounds in neurodegenerative diseases due to their selective antagonism and activity in vivo (Büttelmann et al., 2003).

Synthesis Methodologies

A three-step synthetic process has been developed for "3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone," starting from isoquinoline. This methodology emphasizes the compound's utility in chemical synthesis and its role as an intermediate in producing more complex derivatives (Huang Wei-yi, 2006).

Advanced Synthesis of Heterocyclic Compounds

Research has developed new methods for synthesizing pyrimido[6,1-a]isoquinolines, highlighting their significance in creating physiologically active compounds. This work showcases the complexity of synthesizing such compounds and their potential applications in pharmaceuticals (Fisyuk & Mukanov, 2003).

Development of Pyridine and Fused Pyridine Derivatives

A study synthesizing a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, points to the versatility of these compounds in organic chemistry and potential drug development (Al-Issa, 2012).

Catalytic Applications and Bond Formation

The use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation has been described, forming an isoquinoline backbone. This research emphasizes the role of these compounds in facilitating complex bond formations and their potential utility in synthetic chemistry (Zhai et al., 2017).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not mentioned in the available resources, similar compounds have shown potential in the development of new drugs . For instance, quinoline sulfonamide derivatives with tubulin polymerization inhibitory activity have been discovered and can be used as lead compounds for further modification .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIXUPKLCRNMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

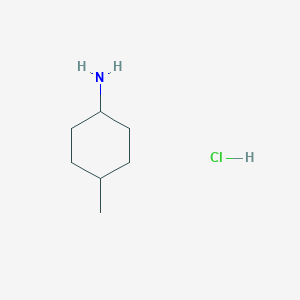

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)

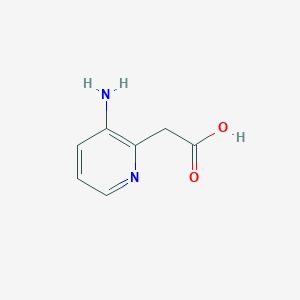

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

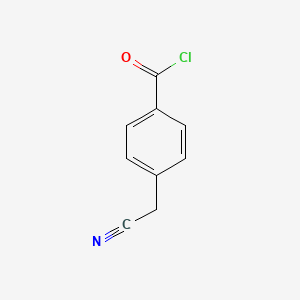

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

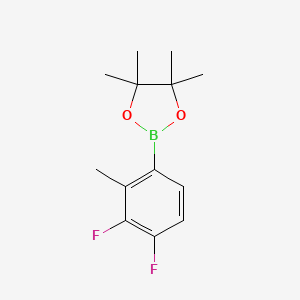

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)